N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide, also known as GW501516, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a protein that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance and energy production.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide has been shown to have several biochemical and physiological effects, including increased endurance, fat burning, and muscle growth. It also improves insulin sensitivity, reduces inflammation, and prevents the development of atherosclerosis. However, more research is needed to fully understand the long-term effects of N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide on the body.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide has several advantages for use in lab experiments, including its ability to improve endurance and energy production. It can also be used to study the effects of PPARδ activation on energy metabolism and gene expression. However, its use is limited by the fact that it is a synthetic drug with potential side effects.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide, including its use in the treatment of metabolic and cardiovascular diseases. It may also be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the long-term effects of N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide on the body and its potential for abuse in the sports industry.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline to form 3-chloro-4-methoxyaniline. The resulting compound is then reacted with ethyl 2-bromoacetate to form N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide. Finally, the bromine atom is replaced with a nitrophenyl ether group to form N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide has been extensively studied in scientific research for its potential therapeutic applications. Studies have shown that N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide can improve insulin sensitivity, reduce inflammation, and prevent the development of atherosclerosis. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-7-2-10(8-13(14)16)17-15(19)9-23-12-5-3-11(4-6-12)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBVKWDYJAMDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide |
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